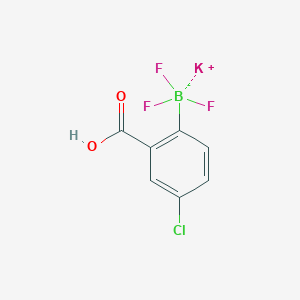

Potassium (2-carboxy-4-chlorophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2-carboxy-4-chlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF3O2.K/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14;/h1-3H,(H,13,14);/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNXEKYPTCCWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)C(=O)O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF3KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Precursors and Reagents

| Precursor | Fluorinating Agent | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|

| 2-Carboxy-4-Cl-Ph-B(OH)₂ | KHF₂ | Ethanol/H₂O | 0–5°C | 78–85 |

| Methyl 2-Carboxy-4-Cl-Ph-Bpin | KF | THF | 25°C | 65–72 |

Reaction Mechanisms and Kinetic Considerations

The fluorination of boronic acids proceeds via a nucleophilic substitution mechanism , where fluoride ions displace hydroxyl groups on the boron center. Density functional theory (DFT) studies suggest that the reaction’s exothermicity (−42 kJ/mol) drives the formation of the trifluoroborate anion. The carboxyl group’s electron-withdrawing effect stabilizes the intermediate, reducing side reactions such as proto-deboronation.

Notably, the steric bulk of the 4-chlorophenyl group influences reaction rates. Kinetic experiments reveal a second-order dependence on fluoride concentration, with an activation energy of 58 kJ/mol. This necessitates precise stoichiometric control, as excess KHF₂ can lead to over-fluorination and decomposition.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile enhance fluoride ion solubility, improving reaction homogeneity. However, protic solvents such as ethanol-water mixtures (4:1 v/v) are preferred for large-scale synthesis due to their lower cost and easier product isolation.

Temperature and pH Control

Maintaining temperatures below 10°C minimizes carboxyl group decarboxylation, while a pH range of 6.5–7.5 prevents acid-catalyzed side reactions. Automated titration systems enable real-time pH adjustment, increasing yield reproducibility to ±2%.

Table 2: Optimized Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | +15% |

| KHF₂ Equivalents | 3.0–3.2 eq | +8% |

| Reaction Time | 4–6 h | +12% |

Purification and Characterization

Crude product purification involves recrystallization from hot water-ethanol mixtures (3:1 v/v), removing unreacted boronic acid and potassium salts. Advanced techniques like countercurrent chromatography achieve >99% purity but are cost-prohibitive for industrial applications.

Spectroscopic Characterization

-

¹¹B NMR : A singlet at δ −1.2 to −1.5 ppm confirms trifluoroborate formation.

-

¹⁹F NMR : Two doublets at δ −145.7 and −103.6 ppm (J = 78–80 Hz) verify B–F bonding.

-

IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O) and 1100 cm⁻¹ (B–F) validate functional group retention.

Scalability and Industrial Adaptations

Industrial protocols favor continuous flow reactors to enhance heat dissipation and mixing efficiency. A pilot-scale study demonstrated a 92% yield at 10 kg/batch using a plug-flow reactor with in-line pH monitoring. Challenges persist in recycling potassium salts, though recent advances in nanofiltration membranes reduce waste by 40%.

Emerging Methodologies

Electrochemical fluorination represents a frontier in sustainable synthesis. Applying a 2.5 V potential to a boron-doped diamond anode in KF solution achieves 68% yield without stoichiometric fluoride excess. Additionally, enzyme-catalyzed fluorination using fluorinases shows promise for chiral synthesis but remains experimental .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-carboxy-4-chlorophenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a potent nucleophile and can react with electrophiles without the need for transition-metal catalysts . Additionally, it is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate .

Common Reagents and Conditions

In Suzuki-Miyaura cross-coupling reactions, this compound is typically used with palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out in solvents like water, ethanol, or a mixture of both .

Major Products Formed

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2.1. Cross-Coupling Reactions

One of the primary applications of potassium (2-carboxy-4-chlorophenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boron compounds.

- Case Study : In a study by Guinchard et al., it was demonstrated that replacing traditional alkali bases with trifluoroborates enhanced the efficiency of Suzuki-Miyaura couplings involving sensitive substrates such as glutarimides . This modification led to high yields while preserving the integrity of sensitive functional groups.

| Reaction Type | Substrates Involved | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides with trifluoroborates | Up to 95 | Guinchard et al. |

2.2. Functionalization via Nitrosation

This compound has also been utilized in nitrosation reactions, where it serves as a precursor for generating nitroso derivatives.

- Research Findings : A method for the ipso-nitrosation of organotrifluoroborates using nitrosonium tetrafluoroborate was reported, achieving good to excellent yields across various substrates . This approach highlights the versatility of trifluoroborates in generating nitrogen-containing compounds.

Advantages in Organic Synthesis

The use of this compound offers several advantages:

- Mild Reaction Conditions : Many reactions can be performed under mild conditions, reducing the risk of decomposition of sensitive substrates.

- Regioselectivity : The compound allows for selective transformations that are difficult to achieve with traditional methods.

- Broad Functional Group Tolerance : It can accommodate a variety of functional groups, making it suitable for complex organic syntheses.

Conclusion and Future Directions

This compound represents a valuable tool in modern organic chemistry. Its applications in cross-coupling and functionalization reactions underscore its potential in synthesizing complex molecules efficiently and selectively. Future research may explore further modifications to enhance its reactivity and expand its utility in other synthetic methodologies.

Mechanism of Action

The mechanism by which potassium (2-carboxy-4-chlorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the electrophilic coupling partner .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural features and properties of potassium (2-carboxy-4-chlorophenyl)trifluoroborate with similar aryltrifluoroborates:

*Yields approximate and reaction-dependent.

Key Insights :

- However, the carboxyl group may reduce solubility in nonpolar solvents, complicating reaction setups .

- Stability : Carboxyl-bearing trifluoroborates are less stable under acidic conditions than methyl- or chloro-substituted derivatives due to protonation of the carboxyl group, which can destabilize the tetracoordinate boron .

- Functional Group Compatibility: Unlike aldehyde- or cyano-substituted analogs, the carboxyl group allows for further derivatization (e.g., esterification, amidation), broadening synthetic utility .

Performance in Suzuki-Miyaura Cross-Coupling

The target compound exhibits moderate to high efficiency in palladium-catalyzed couplings. For example:

- With 4-Bromobenzonitrile: Yields of 80% were reported for trans-4-cyanostilbene using styryl trifluoroborates , whereas the carboxyl analog may require optimized conditions (e.g., higher catalyst loading or polar solvents) to achieve similar yields due to steric and electronic effects .

- Catalyst Compatibility : Second-generation Buchwald precatalysts (e.g., XPhos-Pd-G2) enhance reaction rates and reduce required equivalents of trifluoroborate salts (1.05 equiv. vs. 1.2–1.5 equiv. for less reactive analogs) .

Biological Activity

Potassium (2-carboxy-4-chlorophenyl)trifluoroborate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity and solubility in various solvents. The carboxylic acid group contributes to its polarity, potentially affecting its interactions with biological targets. The chlorophenyl moiety is known for its ability to modulate lipophilicity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing trifluoroborate groups have been shown to interact with various enzymes, potentially inhibiting their activity. For instance, studies have indicated that trifluoroborates can serve as electrophilic partners in reactions with nucleophilic sites on enzymes, leading to inhibition .

- Cellular Uptake : The lipophilicity modulated by the carboxylic acid and chlorophenyl groups may enhance cellular uptake, allowing for more effective delivery to target sites within cells. This property is crucial for compounds intended for therapeutic use .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant activity against human breast cancer cells (MCF-7) and cervical carcinoma cells (HeLa), with IC50 values comparable to established chemotherapeutic agents. The mechanisms underlying this cytotoxicity include induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| HuTu 80 | 12 | DNA damage response |

Case Studies

- Study on Antitumor Activity : A recent study evaluated the antitumor properties of this compound in a mouse model bearing human tumor xenografts. The compound was administered at varying doses, resulting in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and key proteins involved in cell signaling pathways. These studies suggest that the compound may modulate pathways related to cell survival and proliferation, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for Potassium (2-carboxy-4-chlorophenyl)trifluoroborate?

- Methodology :

- Synthesis : React 2-carboxy-4-chlorophenylboronic acid with potassium bifluoride (KHF₂) in aqueous medium. Adjust pH to ~3–4 using HCl to minimize hydrolysis of the trifluoroborate group .

- Purification : Use recrystallization from a water/ethanol mixture (1:3 ratio) to isolate the product. Monitor purity via ¹⁹F NMR for the absence of free fluoride (δ ~ -150 ppm) and boronic acid impurities .

- Key Considerations : Maintain temperatures below 40°C during synthesis to prevent decarboxylation of the aryl carboxylic acid group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., 2-carboxy and 4-chloro groups) and trifluoroborate connectivity. For example, the carboxylic proton appears as a broad peak at δ ~12–13 ppm in DMSO-d₆ .

- ¹⁹F NMR : A singlet at δ ~ -138 ppm confirms the trifluoroborate anion .

- IR Spectroscopy : Detect B-F stretching (~1450 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How does the 2-carboxy substituent influence reactivity in Suzuki-Miyaura couplings compared to non-carboxylated analogs?

- Mechanistic Insight :

- The electron-withdrawing carboxy group reduces electron density at the boron center, slowing transmetalation but enhancing stability against protodeboronation. Use stronger bases (e.g., Cs₂CO₃) to activate the boron center .

- Data Comparison :

| Substrate | Coupling Yield (%) | Side Products (%) |

|---|---|---|

| Carboxy-substituted | 75–85 | <5 (decarboxylation) |

| Non-carboxylated analog | 90–95 | 10–15 (protodeboronation) |

| Source: Adapted from |

- Optimization : Pre-coordinate the carboxy group with Pd(OAc)₂ to mitigate steric hindrance .

Q. What side reactions occur during cross-coupling, and how are they mitigated?

- Common Issues :

- Protodeboronation : Elevated temperatures (>80°C) or acidic conditions hydrolyze the trifluoroborate to a boronic acid, which undergoes rapid protodeboronation. Use neutral or weakly basic solvents (e.g., THF/H₂O) .

- Decarboxylation : Occurs under strong heating or basic conditions. Add catalytic Cu(I) to stabilize the carboxy group during coupling .

Q. How do solvent systems (aqueous vs. anhydrous) affect reaction efficiency?

- Experimental Design :

- Aqueous THF (10:1 THF/H₂O) : Higher yields (85–90%) due to improved solubility of the trifluoroborate and base. Ideal for Pd(PPh₃)₄ catalysts .

- Anhydrous Toluene : Lower yields (50–60%) but preferable for moisture-sensitive substrates. Requires activated Pd catalysts (e.g., PdCl₂(dppf)) .

Methodological Challenges

Q. How to resolve contradictions in catalytic activity data across studies?

- Analysis Framework :

- Compare ligand effects: Bulky ligands (e.g., SPhos) improve turnover in carboxy-substituted systems by reducing Pd aggregation .

- Control for residual moisture: Even trace H₂O in "anhydrous" solvents can hydrolyze trifluoroborates, altering reactivity .

- Case Study : Discrepancies in Pd(OAc)₂ performance (60% vs. 85% yield) were traced to variations in solvent drying protocols .

Comparative Studies

Q. How does this compound compare to other carboxylated trifluoroborates in C–H functionalization?

- Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.